molecular formula C11H9F3N2O2 B1406820 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-11-6

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1406820
CAS No.: 1359657-11-6
M. Wt: 258.2 g/mol
InChI Key: ZROKSRVKDKUGTC-UHFFFAOYSA-N
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Description

Structural and Nomenclature Overview

This compound possesses a distinctive molecular architecture characterized by the fusion of imidazole and pyridine ring systems, with specific substitution patterns that define its chemical behavior and potential applications. The compound is registered under Chemical Abstracts Service number 1359657-11-6 and carries the molecular formula C11H9F3N2O2, corresponding to a molecular weight of 258.20 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound. The structural designation reflects the bicyclic nature of the core scaffold, where the imidazo[1,2-a]pyridine framework represents the fusion of a five-membered imidazole ring with a six-membered pyridine ring through positions 1 and 2 of the imidazole and positions a of the pyridine.

The trifluoromethyl group occupies the 6-position of the fused ring system, while an ethyl ester functionality is positioned at the 3-position. This substitution pattern can be represented through the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F, and the International Chemical Identifier string as InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3.

Property Value Source
Molecular Formula C11H9F3N2O2
Molecular Weight 258.20 g/mol
Chemical Abstracts Service Number 1359657-11-6
International Chemical Identifier Key ZROKSRVKDKUGTC-UHFFFAOYSA-N
Melting Point Data not available
Solubility Solvent-dependent

The three-dimensional conformational characteristics of this compound contribute significantly to its chemical reactivity and biological interactions. The planar nature of the bicyclic core provides a rigid framework, while the trifluoromethyl and ethyl ester substituents introduce specific steric and electronic influences that modulate the compound's overall properties.

Historical Development and Discovery

The documentation of this compound in chemical databases indicates its first structural entry on August 6, 2014, with subsequent modifications recorded as recently as May 3, 2025. This timeline reflects the relatively recent emergence of this specific derivative within the broader historical context of imidazopyridine chemistry.

The development of imidazo[1,2-a]pyridine chemistry spans several decades, with foundational work establishing synthetic methodologies for accessing these bicyclic heterocycles through various condensation reactions, multicomponent processes, and cyclization strategies. The incorporation of trifluoromethyl substituents represents a more recent advancement, driven by the recognition of fluorine's unique contributions to pharmaceutical and agrochemical applications.

Synthetic access to this compound has been achieved through established methodologies for imidazopyridine construction. One documented synthetic route involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixed solvent system of 1,2-dimethoxyethane and methanol at elevated temperature. This approach yielded the target compound in 42% yield after heating at 80 degrees Celsius for 14 hours, followed by silica gel column chromatography purification.

The synthetic methodology represents an application of classical condensation chemistry for imidazopyridine formation, where the amino group of the substituted pyridine nucleophile attacks the electrophilic carbonyl center of the halogenated ester, followed by cyclization to form the fused bicyclic system. This synthetic strategy demonstrates the accessibility of the compound through conventional organic synthesis techniques, facilitating its availability for research applications.

Synthetic Parameter Value Reference
Starting Materials 5-(trifluoromethyl)pyridin-2-amine, ethyl bromopyruvate
Reaction Solvent 1,2-dimethoxyethane and methanol mixture
Reaction Temperature 80°C
Reaction Time 14 hours
Isolated Yield 42%
Purification Method Silica gel column chromatography

Significance in Heterocyclic Chemistry

This compound occupies a notable position within heterocyclic chemistry due to its embodiment of several important structural and electronic features that define modern pharmaceutical and materials science research. The imidazo[1,2-a]pyridine core represents what has been characterized as a "drug prejudice" scaffold, indicating its frequent appearance in biologically active compounds and its recognition as a privileged structure for medicinal chemistry applications.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of trifluoromethylated heterocycles, a class that has gained substantial attention in recent years due to the unique properties imparted by fluorine substitution. Trifluoromethyl groups are known to enhance metabolic stability, modulate lipophilicity, and influence molecular recognition events, making them valuable substituents in drug design and development.

Within the context of synthetic chemistry, this compound serves as both a synthetic target demonstrating the application of established methodologies and a potential building block for further structural elaboration. The presence of the ethyl ester functionality provides a reactive handle for chemical transformations, while the trifluoromethyl group offers opportunities for structure-activity relationship studies and property optimization.

Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as scaffolds for covalent inhibitor development, particularly in the context of anticancer agent discovery. The rigid bicyclic framework provides an excellent platform for the installation of reactive groups that can form covalent bonds with biological targets, while the electronic properties of the heterocyclic system can be fine-tuned through appropriate substitution patterns.

The compound also represents an important example of how classical heterocyclic chemistry intersects with modern fluorine chemistry to produce molecules with enhanced properties. The development of efficient synthetic routes to trifluoromethylated imidazopyridines reflects broader trends in pharmaceutical chemistry toward the incorporation of fluorinated substituents for improved pharmacological profiles.

Furthermore, the structural complexity of this compound makes it a valuable model system for studying the effects of multiple substituents on heterocyclic reactivity and properties. The combination of electron-withdrawing trifluoromethyl and electron-withdrawing ester groups with the electron-rich imidazopyridine core creates opportunities for investigating electronic effects and their consequences for chemical behavior.

Research Application Relevance Reference
Medicinal Chemistry Privileged scaffold for drug discovery
Covalent Inhibitor Development Platform for anticancer agent design
Fluorine Chemistry Model for trifluoromethyl effects
Synthetic Methodology Target for heterocycle synthesis
Structure-Activity Studies Template for property optimization

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROKSRVKDKUGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Multi-Component Reactions

Method Overview:
One of the most efficient approaches involves a one-pot multi-component reaction where 5-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromopyruvate in a solvent mixture of methanol and 1,2-dimethoxyethane at elevated temperatures (around 80°C). This method leverages nucleophilic attack and cyclization to form the imidazo[1,2-a]pyridine core with trifluoromethyl substitution at the 6-position, followed by esterification at the 3-position.

Reaction Steps:

  • Step 1:
    React 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixture of methanol and 1,2-dimethoxyethane at 80°C for approximately 14 hours.

    • Outcome: Formation of the imidazo[1,2-a]pyridine-3-carboxylate core with trifluoromethyl substitution at the 6-position.
  • Step 2:
    Purify via silica gel chromatography, yielding the target compound with a reported yield of approximately 42%.

Microwave-Assisted Synthesis

Method Overview:
Microwave-assisted organic synthesis (MAOS) offers a rapid, energy-efficient alternative. The reaction involves condensing 2-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under microwave irradiation, significantly reducing reaction time and improving yields.

Reaction Steps:

  • Mix 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a suitable solvent (e.g., methanol and 1,2-dimethoxyethane).
  • Subject the mixture to microwave irradiation at 80°C for approximately 14 hours.
  • Purify the crude product through silica gel chromatography.

Research Data:
This method, reported in recent literature, emphasizes the advantages of microwave heating, including shorter reaction times and higher purity of the product.

Parameter Details
Solvent Methanol and 1,2-dimethoxyethane
Microwave Power Optimized for 80°C
Duration ~14 hours
Yield ~42%

Conventional Esterification and Cyclization

Method Overview:
An alternative involves initial synthesis of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-haloketones, followed by trifluoromethylation at the 6-position.

Key Steps:

  • Step 1:
    Synthesize 2,6-disubstituted imidazo[1,2-a]pyridines via condensation reactions, often under reflux conditions.

  • Step 2:
    Introduce the trifluoromethyl group at the 6-position through nucleophilic substitution using reagents like trifluoromethyl copper or via chlorination followed by trifluoromethylation.

  • Step 3:
    Esterify the 3-position using standard esterification protocols, such as reaction with ethyl chloroformate or via direct esterification of the carboxylic acid intermediate.

Research Data:
While more complex, this route provides flexibility for introducing various substituents and functional groups, with yields dependent on reaction conditions.

Summary of Key Data and Comparative Table

Method Key Reagents Reaction Conditions Advantages Drawbacks Typical Yield
Multi-Component Reaction 5-(trifluoromethyl)pyridin-2-amine + ethyl bromopyruvate 80°C, 14 h Simple, scalable Moderate yield ~42%
Microwave-Assisted Same as above, microwave irradiation 80°C, 14 h Faster, cleaner Equipment-dependent ~42%
Cyclization + Trifluoromethylation 2-Aminopyridine derivatives + trifluoromethylating agents Reflux, specialized conditions Flexible functionalization Longer, complex Variable

Notes and Considerations

  • Reaction Optimization:
    Reaction temperature, solvent choice, and catalyst loading significantly influence yield and purity. For instance, palladium catalysis with appropriate ligands enhances cross-coupling efficiency.

  • Purification:
    Typical purification involves silica gel chromatography, with washing and recrystallization steps to improve product quality.

  • Scalability:
    The patent methods demonstrate potential for industrial-scale synthesis, emphasizing high yield and straightforward purification.

  • Environmental and Safety Aspects: Use of metal catalysts and trifluoromethylating reagents necessitates proper handling and waste disposal protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo-pyridine N-oxides, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has shown promising potential in drug development due to its biological activities.

Antitumor Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Antiviral Properties

Another area of research focuses on the antiviral effects of this compound. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit viral replication, making them candidates for antiviral drug development. This compound may contribute to the synthesis of new antiviral agents targeting specific viral pathways .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis.

Synthesis of Other Compounds

This compound can be used as a precursor for synthesizing other biologically active compounds. For instance, it can be transformed into various derivatives through functional group modifications or cyclization reactions .

Reaction Conditions and Yields

The following table summarizes some synthetic routes and yields associated with the compound:

Reaction TypeConditionsYield (%)Reference
Copper-catalyzed cyclizationMethanol at 80°C for 14 hours42
Hydrogenation with palladium catalystTetrahydrofuran/ethanol mixtureNot specified
Reaction with bromo compoundsEthanol at room temperatureNot specified

Development of Anticancer Agents

A notable case study involved the synthesis of this compound and its evaluation against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound for further drug development .

Antiviral Research

In another study focused on antiviral applications, researchers synthesized this compound derivatives and evaluated their efficacy against influenza virus strains. The derivatives showed promising antiviral activity, leading to further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications Reference
This compound CF₃ (6) C₁₁H₉F₃N₂O₂ 258.20 Medicinal chemistry intermediate
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CF₃ (8) C₁₁H₉F₃N₂O₂ 258.20 Structural analogs for SAR studies
Mthis compound CF₃ (6), methyl ester C₁₀H₇F₃N₂O₂ 244.18 Prodrug development
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (6) C₁₀H₉BrN₂O₂ 269.10 Cross-coupling reactions
HS-173 5-(Phenylsulfonamido)pyridin-3-yl (6) C₂₁H₂₀N₄O₄S 424.47 PI3Kα inhibitor

Biological Activity

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and pharmacokinetic properties.

  • Chemical Formula : C₁₁H₉F₃N₂O₂
  • Molecular Weight : 258.20 g/mol
  • CAS Number : 1359657-11-6
  • Melting Point : Not specifically reported but related compounds show melting points around 148-149 °C .

Synthesis

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under various conditions. A representative reaction condition yields a product with a yield of approximately 42% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various strains of Mycobacterium tuberculosis (Mtb). For instance, related compounds in the imidazo[1,2-a]pyridine series have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.05 to 1.5 μM against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance biological activity. For example:

  • Compounds with smaller substituents at position 2 of the imidazopyridine ring maintain higher activity.
  • The presence of a trifluoromethyl group significantly improves potency against tuberculosis compared to other substituents .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies:

  • Plasma Protein Binding : High binding percentages (approximately 99%) were observed in both human and mouse models.
  • CYP Enzyme Inhibition : Moderate inhibition of CYP enzymes was noted, indicating potential drug-drug interactions.
  • Hepatotoxicity : Initial studies suggest low hepatotoxicity with a significant percentage of the compound remaining after exposure to liver microsomes .

Case Study: Anti-Tubercular Activity

A study focused on the anti-tubercular properties of a series of imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound exhibited superior activity compared to traditional treatments like isoniazid. Compounds with specific substitutions at positions 2 and 6 showed enhanced efficacy against resistant strains .

Table: Summary of Biological Activities

Compound NameMIC (μM)Target PathogenNotable Properties
This compoundTBDMycobacterium tuberculosisHigh plasma protein binding
Compound A0.10 - 0.19H37Rv strainExcellent selectivity index
Compound B0.05 - 1.5MDR/XDR strainsFavorable pharmacokinetics

Q & A

Basic: What synthetic methodologies are established for Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how are intermediates characterized?

Answer:
The compound is synthesized via a multi-step protocol. A representative route involves:

Substitution reactions : Reacting ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under optimized conditions to yield intermediates (94.06% yield for ethyl bromopyruvate synthesis) .

Cyclization : Formation of the imidazo[1,2-a]pyridine core via condensation, followed by purification using column chromatography.

Characterization : Intermediates and final products are confirmed via 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy. For example, 1H^1H NMR analysis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) shows distinct aromatic proton signals at δ 7.8–8.2 ppm .

Advanced: How does solvent choice and stock concentration impact the compound’s biological activity in in vitro assays?

Answer:

  • Solvent systems : Dimethyl sulfoxide (DMSO) is the preferred solvent due to the compound’s hydrophobicity. Stock concentrations of 10–20 mM in DMSO are typical, with working concentrations diluted in cell culture media (e.g., ≤0.1% DMSO to avoid cytotoxicity) .
  • In vivo formulation : For animal studies, the compound is dissolved in DPBS:PEG400:DMSO (4:5:1) to enhance solubility and bioavailability .
  • Critical considerations : Solvent residual effects must be controlled via vehicle-only controls in experimental design.

Basic: What spectroscopic and chromatographic techniques validate the compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, the trifluoromethyl group appears as a singlet in 19F^{19}F NMR .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 258.20 for C11_{11}H9_9F3_3N2_2O2_2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Advanced: How does this compound compare to other PI3K inhibitors in suppressing downstream signaling pathways?

Answer:

  • Mechanistic specificity : The compound (HS-173) selectively inhibits PI3Kα (IC50_{50} = 6.2 nM) over other isoforms, suppressing Akt and mTOR phosphorylation in hepatic stellate cells (HSCs) and pancreatic cancer models .
  • Comparative efficacy : In hepatocellular carcinoma (HCC), derivative IPD-196 outperforms sorafenib by inducing apoptosis (via caspase-3 activation) and inhibiting angiogenesis (VEGF downregulation) .
  • Experimental validation : Western blotting and flow cytometry are critical for quantifying pathway inhibition and apoptosis rates .

Basic: What in vitro models are used to study the compound’s anti-fibrotic or anti-cancer effects?

Answer:

  • Hepatic stellate cells (HSCs) : Primary HSCs or LX-2 cells treated with TGF-β1 to induce fibrosis. HS-173 (1–10 µM) reduces collagen-I and α-SMA expression via PI3K/Akt blockade .
  • Cancer cell lines : Pancreatic (PANC-1) and liver (Huh-7) cancer cells are used to assess proliferation (MTT assay) and metastasis (wound healing/transwell assays) .

Advanced: What structural modifications enhance the compound’s pharmacokinetic profile or isoform selectivity?

Answer:

  • 6-position substitutions : Introducing cyclohexyl or phenethyl groups at the 6-position improves solubility and bioavailability (e.g., ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate) .
  • Trifluoromethyl role : The CF3_3 group enhances metabolic stability and target binding affinity via hydrophobic interactions with PI3Kα’s ATP-binding pocket .
  • Screening assays : Kinase profiling (e.g., SelectScreen®) identifies isoform selectivity, while microsomal stability assays (human liver microsomes) guide optimization .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • Plasma stability : Incubation in human plasma (37°C, 1–24 h) followed by LC-MS quantification of remaining compound .
  • pH stability : Stability in buffers (pH 2–9) is tested to simulate gastrointestinal (oral) or intravenous administration .

Advanced: What strategies resolve contradictions in efficacy data between in vitro and in vivo models?

Answer:

  • Dose optimization : In vivo efficacy often requires higher doses (e.g., 20 mg/kg in mice) due to pharmacokinetic barriers (e.g., plasma protein binding) .
  • Metabolite analysis : LC-MS identifies active metabolites (e.g., hydrolyzed carboxylate forms) that contribute to in vivo effects but are absent in in vitro systems .
  • Tissue distribution studies : Quantitative whole-body autoradiography (QWBA) verifies target organ accumulation .

Basic: What are the key safety and toxicity considerations in handling this compound?

Answer:

  • Cytotoxicity thresholds : IC50_{50} values in non-target cells (e.g., HEK293) should exceed therapeutic doses by ≥10-fold .
  • Solvent toxicity : DMSO concentrations in cell assays must be ≤0.1% to avoid membrane disruption .
  • Waste disposal : Follow EPA guidelines for halogenated waste due to the trifluoromethyl group .

Advanced: How are computational methods integrated to predict the compound’s binding mode and off-target effects?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with PI3Kα’s catalytic site (e.g., hydrogen bonding with Val851 and hydrophobic contacts with Trp780) .
  • Off-target screening : SwissTargetPrediction or ChEMBL databases identify potential kinase off-targets (e.g., mTOR, Akt) .
  • MD simulations : Nanosecond-scale simulations assess binding stability and conformational changes upon inhibitor binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

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